1-Iminohexane-2,3,4,5-tetrol

説明

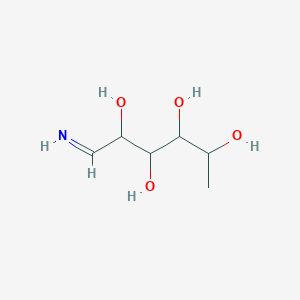

1-Iminohexane-2,3,4,5-tetrol is a polyhydroxy compound characterized by a linear hexane backbone substituted with an imino group (-NH- or C=N) at position 1 and hydroxyl groups at positions 2, 3, 4, and 5. For example, the derivative (2S,3S,4S,5S)-1-(pyrrolidin-1-ylimino)hexane-2,3,4,5-tetrol (compound 16 in ) features a pyrrolidine-substituted imino group (C=N) and hydroxyls, with HRMS [M+H+] at 247.1647 Da and distinct ¹³C NMR signals (e.g., δ 130.68 for C=N) . This suggests that the parent compound’s imino group may influence electronic properties and hydrogen-bonding capacity, differentiating it from purely hydroxylated analogs.

特性

分子式 |

C6H13NO4 |

|---|---|

分子量 |

163.17 g/mol |

IUPAC名 |

1-iminohexane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H13NO4/c1-3(8)5(10)6(11)4(9)2-7/h2-11H,1H3 |

InChIキー |

ZALQYWCTVGIQEV-UHFFFAOYSA-N |

正規SMILES |

CC(C(C(C(C=N)O)O)O)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs with Imino Groups

The pyrrolidine-substituted derivative (compound 16, ) shares the hexane-tetrol backbone but includes a cyclic amine (pyrrolidine) attached to the imino group. Key differences include:

- Molecular Complexity: The pyrrolidine moiety increases molecular weight (C₁₀H₁₉N₂O₄ vs. C₆H₁₃NO₄ for the parent compound) and introduces steric hindrance.

- Spectral Signatures: The C=N group in compound 16 produces a ¹³C NMR signal at δ 130.68, absent in purely hydroxylated or non-imino analogs .

Sulfur-Containing Analogs

1,1-Bis(ethylsulfanyl)hexane-2,3,4,5-tetrol (CAS 5328-49-4, and ) replaces the imino group with two ethylsulfanyl (-S-C₂H₅) groups. Key contrasts include:

- Functional Groups : Sulfur atoms introduce lipophilicity, altering solubility (e.g., reduced water solubility compared to hydroxyl-rich compounds).

- Molecular Formula: C₁₀H₂₂O₄S₂ vs. C₆H₁₃NO₄, with sulfur contributing to higher molecular weight (270.414 g/mol) .

- Applications : Such thioethers are often used as intermediates in organic synthesis or protecting groups for hydroxyls.

Cyclohexane and Cyclohexene Derivatives

1-Isobutyroxymethylcyclohex-1(6)-ene-2,3,4,5-tetrol () features a cyclohexene ring with ester and hydroxyl groups. Differences include:

- Structural Rigidity : The cyclic backbone restricts conformational flexibility compared to linear hexane-tetrols.

Sugar Analogs (Glucose and L-Altrose)

6-(Hydroxymethyl)oxane-2,3,4,5-tetrol (glucose, ) and L-Altrose () are cyclic hexoses with similar hydroxylation patterns but distinct backbones:

- Cyclic vs. Linear Structures: Glucose’s pyranose ring stabilizes via hemiacetal formation, whereas 1-iminohexane-tetrol’s linear structure may favor intermolecular hydrogen bonding.

- Biological Roles: Sugars like glucose are central to metabolism, while iminohexane-tetrol derivatives may serve as synthetic intermediates or enzyme inhibitors .

Data Table: Comparative Analysis of Key Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。